A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-b]pyridazine-6-carbaldehyde
A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-b]pyridazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a carbaldehyde group at the 6-position, to form Imidazo[1,2-b]pyridazine-6-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration, making it a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug discovery and development process.
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Imidazo[1,2-b]pyridazine-6-carbaldehyde. The interpretation is grounded in the analysis of the parent imidazo[1,2-b]pyridazine and a variety of its substituted derivatives, offering a predictive yet robust framework for researchers in the field.
Molecular Structure and Numbering
The structural framework and atom numbering of Imidazo[1,2-b]pyridazine-6-carbaldehyde are crucial for the correct assignment of spectroscopic signals.
Figure 1. Structure and numbering of Imidazo[1,2-b]pyridazine-6-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Imidazo[1,2-b]pyridazine-6-carbaldehyde are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on the analysis of the parent imidazo[1,2-b]pyridazine and the electronic effects of the aldehyde substituent.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.2 - 8.4 | s | - | Located on the electron-deficient imidazole ring. |
| H-3 | 7.9 - 8.1 | s | - | Also on the imidazole ring, typically slightly upfield from H-2. |
| H-7 | 8.0 - 8.2 | d | 9.0 - 9.5 | deshielded by the adjacent nitrogen and the aldehyde group. |
| H-8 | 7.4 - 7.6 | d | 9.0 - 9.5 | Coupled to H-7. |
| CHO | 9.9 - 10.1 | s | - | Characteristic chemical shift for an aldehyde proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of Imidazo[1,2-b]pyridazine-6-carbaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Set the spectral width to cover the range of 0-12 ppm.
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Use a pulse angle of 30-45 degrees.
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Set the relaxation delay to at least 2 seconds.
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Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are based on data for the parent heterocycle and substituted derivatives.[3]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 148 | Part of the electron-deficient imidazole ring. |
| C-3 | 118 - 121 | Typically upfield from C-2 in the imidazole ring. |
| C-6 | 150 - 153 | Attached to the electron-withdrawing aldehyde group. |
| C-7 | 128 - 131 | Aromatic carbon on the pyridazine ring. |
| C-8 | 125 - 128 | Aromatic carbon on the pyridazine ring. |
| C-8a | 140 - 143 | Bridgehead carbon. |
| CHO | 190 - 193 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
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Acquisition Parameters:
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Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0-200 ppm.
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Employ a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if needed.
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Processing: Process the FID similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for Imidazo[1,2-b]pyridazine-6-carbaldehyde are predicted below.
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |
| C-H (aromatic) | 3050 - 3150 | Stretching |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Stretching (Fermi resonance) |
| C=O (aldehyde) | 1690 - 1710 | Stretching |
| C=N and C=C | 1500 - 1650 | Aromatic ring stretching |
| C-H (aromatic) | 750 - 900 | Out-of-plane bending |
Experimental Protocol for IR Spectroscopy:
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Sample Preparation:
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Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
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Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion:
For Imidazo[1,2-b]pyridazine-6-carbaldehyde (C₇H₅N₃O), the expected exact mass of the molecular ion [M]⁺ is approximately 147.0433 Da. The nominal mass will be 147 Da.
Predicted Fragmentation Pattern:
The fragmentation in the mass spectrometer will likely involve the loss of the aldehyde group and fragmentation of the heterocyclic ring system.
Figure 2. Predicted mass spectrometry fragmentation of Imidazo[1,2-b]pyridazine-6-carbaldehyde.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
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Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis Outline
A plausible synthetic route to Imidazo[1,2-b]pyridazine-6-carbaldehyde can be adapted from established methods for the synthesis of related imidazo[1,2-b]pyridazine derivatives.[4]
Figure 3. Plausible synthetic workflow for Imidazo[1,2-b]pyridazine-6-carbaldehyde.
This synthetic pathway involves the initial formation of the imidazo[1,2-b]pyridazine ring system, followed by the introduction of a cyano group, which is then reduced to the target carbaldehyde.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for Imidazo[1,2-b]pyridazine-6-carbaldehyde. By leveraging data from the parent scaffold and its derivatives, we have established a robust predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this important synthetic intermediate. The detailed experimental protocols and synthetic outline further equip researchers with the necessary tools for the successful characterization and utilization of this compound in their drug discovery endeavors.
References
- Scilit. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure.
- Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
- ResearchGate. (2026).
- Wikipedia.
- PubChem. Imidazo(1,2-b)pyridazine.
- TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- ChemicalBook. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum.
- ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
